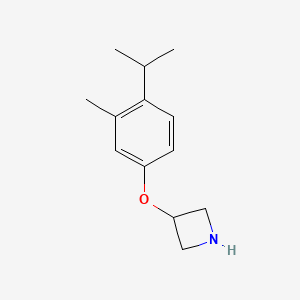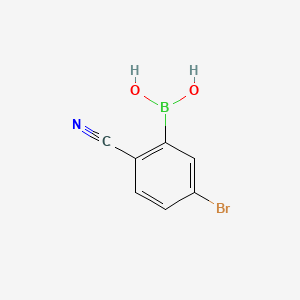
5-Bromo-2-cyanophenylboronic acid
Vue d'ensemble
Description
“5-Bromo-2-cyanophenylboronic acid” is a chemical compound with the empirical formula C7H5BBrNO2 . It is often used in research and development .
Synthesis Analysis
The synthesis of “5-Bromo-2-cyanophenylboronic acid” involves several steps. One of the key steps is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-cyanophenylboronic acid” is represented by the empirical formula C7H5BBrNO2 . The molecular weight of this compound is 225.84 .
Chemical Reactions Analysis
“5-Bromo-2-cyanophenylboronic acid” is involved in various chemical reactions. One of the most significant reactions is the Suzuki–Miyaura coupling . This reaction involves the use of a palladium catalyst and a boron reagent .
Physical And Chemical Properties Analysis
“5-Bromo-2-cyanophenylboronic acid” is a solid substance . It has a melting point of 248-255 °C . The compound should be stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
5-Bromo-2-cyanophenylboronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for creating carbon-carbon bonds in organic synthesis. This reaction is particularly valuable due to its mild conditions and tolerance of various functional groups. The boronic acid acts as a nucleophilic partner, coupling with electrophilic halides in the presence of a palladium catalyst .
Synthesis of Organic Electronic Materials
The compound is utilized in the synthesis of organic electronic materials, such as organic sensitizers. These materials are essential for developing new-age electronic devices, including organic light-emitting diodes (OLEDs) and solar cells. The boronic acid facilitates the introduction of bromine and cyano groups, which are crucial for the electronic properties of these materials .
Development of Pharmaceutical Intermediates
In pharmaceutical research, 5-Bromo-2-cyanophenylboronic acid serves as an intermediate in the synthesis of various drug candidates. Its ability to introduce bromine and cyano functionalities is exploited to modify the molecular structure and, consequently, the biological activity of potential therapeutics .
Material Chemistry for Dye Synthesis
This boronic acid is also instrumental in dye synthesis, particularly in creating compounds with specific light absorption properties. These dyes have applications ranging from biological staining to the development of photoactive materials .
Creation of Boron-Doped Graphene
Researchers use 5-Bromo-2-cyanophenylboronic acid to create boron-doped graphene, which has enhanced electrical and thermal properties compared to pure graphene. This application is significant for the advancement of materials with superior conductivity and strength .
Catalysis Research
The boronic acid derivative is a subject of study in catalysis research, where scientists explore its role as a ligand or a catalyst in various chemical reactions. This research aims to develop more efficient and selective catalytic processes .
Orientations Futures
Propriétés
IUPAC Name |
(5-bromo-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCIFFSGTUEHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674605 | |
| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyanophenylboronic acid | |
CAS RN |
1032231-30-3 | |
| Record name | B-(5-Bromo-2-cyanophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441121.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)
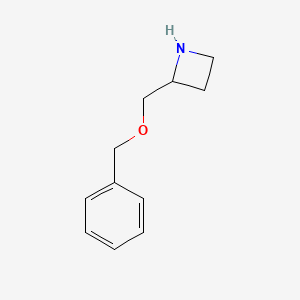
![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)

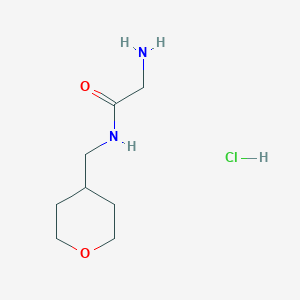
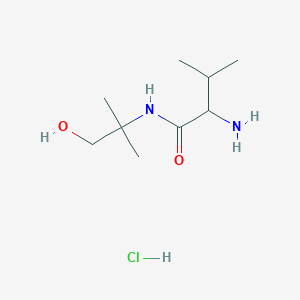
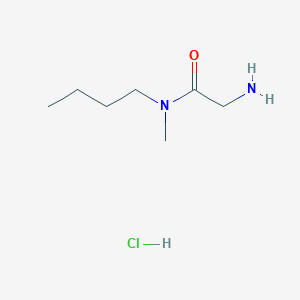
![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)



